molecular formula C10H10ClNO B1209026 1-Naphthalenol, 5-amino-, hydrochloride CAS No. 63134-21-4

1-Naphthalenol, 5-amino-, hydrochloride

Cat. No.: B1209026
CAS No.: 63134-21-4
M. Wt: 195.64 g/mol
InChI Key: LEPLYMVBUQERLB-UHFFFAOYSA-N
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Description

1-Naphthalenol, 5-amino-, hydrochloride is a chemical compound with the molecular formula C10H9NO·HCl. It is a derivative of naphthalene, characterized by the presence of an amino group at the 5th position and a hydroxyl group at the 1st position on the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthalenol, 5-amino-, hydrochloride can be synthesized through several methods. One common method involves the nitration of naphthalene to produce 1-nitronaphthalene, which is then reduced to 1-amino-naphthalene. This intermediate is further hydroxylated to yield 1-naphthalenol, 5-amino-. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes, followed by purification and crystallization steps to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenol, 5-amino-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Naphthalenol, 5-amino-, hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules and dyes.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-naphthalenol, 5-amino-, hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The hydroxyl and amino groups on the naphthalene ring play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

  • 1-Amino-5-hydroxynaphthalene
  • 5-Amino-α-naphthol
  • 5-Hydroxy-1-naphthalenamine
  • 5-Hydroxy-1-naphthylamine

Comparison: 1-Naphthalenol, 5-amino-, hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding characteristics, making it valuable for specific research applications .

Properties

IUPAC Name

5-aminonaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12;/h1-6,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPLYMVBUQERLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2O)C(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-55-6 (Parent)
Record name 1-Naphthalenol, 5-amino-, hydrochloride (1:1)
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0069705
Record name 1-Naphthalenol, 5-amino-, hydrochloride
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Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63134-21-4
Record name 1-Naphthalenol, 5-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63134-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenol, 5-amino-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenol, 5-amino-, hydrochloride (1:1)
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Record name 1-Naphthalenol, 5-amino-, hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-NAPHTHOL HYDROCHLORIDE
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